[1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol

Lipophilicity ADME Physicochemical Property

[1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol (CAS 1863665-23-9) is a synthetic small-molecule building block combining a strained cyclopropyl ring, a primary aminomethyl group, and a 5-chloro-1,3-thiazole heterocycle linked through a secondary alcohol. With molecular formula C8H11ClN2OS and a molecular weight of 218.70 g/mol, it belongs to the aminothiazole class broadly implicated in kinase inhibition, antiviral, and antimicrobial research.

Molecular Formula C8H11ClN2OS
Molecular Weight 218.70 g/mol
Cat. No. B13186406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol
Molecular FormulaC8H11ClN2OS
Molecular Weight218.70 g/mol
Structural Identifiers
SMILESC1CC1(CN)C(C2=NC=C(S2)Cl)O
InChIInChI=1S/C8H11ClN2OS/c9-5-3-11-7(13-5)6(12)8(4-10)1-2-8/h3,6,12H,1-2,4,10H2
InChIKeyLGUGWMLBKQBVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol Matters as a Differentiated Heterocyclic Building Block for Medicinal Chemistry Procurement


[1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol (CAS 1863665-23-9) is a synthetic small-molecule building block combining a strained cyclopropyl ring, a primary aminomethyl group, and a 5-chloro-1,3-thiazole heterocycle linked through a secondary alcohol. With molecular formula C8H11ClN2OS and a molecular weight of 218.70 g/mol, it belongs to the aminothiazole class broadly implicated in kinase inhibition, antiviral, and antimicrobial research . The compound is supplied at 95% purity with computed LogP of 1.5688 and TPSA of 59.14 Ų, positioning it in a favorable drug-like property space for fragment-based or scaffold-hopping campaigns . Its structural uniqueness lies in the synergistic combination of the cyclopropyl aminomethanol core and the 5-chloro substituent on the thiazole—a substitution pattern that distinguishes it from its unsubstituted, 5-methyl, 5-bromo, and cyclobutyl analogs.

Why Generic Substitution of [1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol with In-Class Analogs Compromises SAR Precision in Lead Optimization


Although multiple [1-(aminomethyl)cyclopropyl](thiazol-2-yl)methanol analogs share the same cyclopropyl-aminomethanol-thiazole scaffold, generic substitution is not permissible because even single-atom changes at the thiazole 5-position produce quantifiable shifts in lipophilicity (ΔLogP up to +0.65), molecular weight (range 184.26–263.16 Da), and electronic character (Hammett σm from –0.07 to +0.39) . The 5-chloro substituent uniquely provides simultaneous electron-withdrawing character and halogen-bond donor capacity—properties absent in the 5-H and 5-methyl analogs and exaggerated to potential toxicity risk in the 5-bromo analog . Furthermore, the cyclopropyl ring's conformational restriction (ring strain ~27.5 kcal/mol) cannot be replicated by the less strained cyclobutyl analog (CAS 1565600-94-3), which exhibits altered spatial presentation of the aminomethyl pharmacophore . These multidimensional differences directly impact target binding, ADME parameters, and synthetic tractability, making blind interchange a source of irreproducible SAR.

Quantitative Head-to-Head Evidence: How [1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol Differentiates from Its Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Chloro Confers +0.65 LogP Advantage over 5-H Analog for Membrane Permeability Optimization

The 5-chloro substituent elevates the computed octanol-water partition coefficient (LogP) to 1.5688, compared to 0.9154 for the unsubstituted 5-H analog (CAS 1855393-81-5) and 1.22382 for the 5-methyl analog (CAS 1857342-61-0), while maintaining equivalent TPSA of 59.14 Ų across all three compounds . The ΔLogP of +0.65 versus 5-H and +0.35 versus 5-CH3 represents a meaningful shift in lipophilicity without altering polar surface area, indicating that the 5-chloro compound achieves enhanced membrane passive permeability potential without sacrificing aqueous solubility-driving polar interactions. This lipophilicity window (LogP ~1.5) situates the compound in the optimal range for CNS drug-like properties (LogP 1–3) while the 5-H analog (LogP ~0.9) falls below this range and the 5-Br analog (LogP estimated ~2.0–2.2 based on Br π-value) approaches the upper boundary .

Lipophilicity ADME Physicochemical Property

Electronic Modulation of Thiazole Ring: 5-Chloro Provides σm +0.37 Hammett Electron-Withdrawing Effect Absent in 5-H and 5-CH3 Analogs

The 5-chloro substituent exerts a Hammett meta constant of σm = +0.37, compared to σm = 0.00 for 5-H and σm = –0.07 for 5-CH3 [1]. This electron-withdrawing effect decreases the electron density of the thiazole ring systematically, as evidenced by the measured SMILES string ClC=1SC(=NC1)C(O)C2(CN)CC2 which shows the chlorine directly conjugated to the thiazole π-system . The resulting electronic modulation alters: (i) the pKa of the thiazole nitrogen (estimated shift of ~0.5–1.0 units more acidic relative to 5-H analog), (ii) π–π stacking propensity with aromatic protein residues, and (iii) the hydrogen-bond acceptor strength of the thiazole ring nitrogen. The 5-bromo analog (σm = +0.39) offers a similar electronic effect but with substantially higher molecular weight (263.16 vs 218.70) and greater steric bulk (van der Waals radius: Br 1.85 Å vs Cl 1.75 Å), potentially limiting its utility in sterically constrained binding pockets .

Electronic Effect Hammett Constant SAR Design

Halogen Bond Donor Capacity: 5-Chlorothiazole Validated as a Privileged Pharmacophore in Antiviral Drug Discovery (EC50 = 0.33 μM Against HBV)

The 5-chlorothiazol-2-yl fragment has been independently validated as a privileged pharmacophore through the characterization of 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide (compound 3), which demonstrated potent and selective inhibition of hepatitis B virus (HBV) replication with an EC50 of 0.33 μM [1]. This activity was achieved while maintaining inactivity against anaerobic bacteria, establishing a selectivity profile distinct from the 5-nitrothiazol-2-yl analog nitazoxanide (broad-spectrum anti-infective) [1]. The 5-chloro substituent contributes to target engagement through halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain Lewis bases—a non-covalent interaction geometrically and energetically distinct from the hydrophobic contacts made by 5-H or 5-CH3 substituents [2]. The 5-position chloro thus represents a validated halogen-bonding vector that has demonstrated translational relevance from biochemical assay (EC50 = 0.33 μM) to intracellular virion production (EC90 correlation with QSAR structural parameters) [1]. The target compound retains this 5-chlorothiazole core while adding a synthetically tractable cyclopropyl aminomethanol handle amenable to further derivatization.

Antiviral Activity Halogen Bond Hepatitis B Virus

Cyclopropyl Ring Strain (27.5 kcal/mol) vs. Cyclobutyl Analog: Conformational Restriction Differentiates Spatial Pharmacophore Presentation

The cyclopropyl ring in the target compound possesses a ring strain energy of approximately 27.5 kcal/mol, compared to ~26.5 kcal/mol for the cyclobutyl analog (CAS 1565600-94-3) [1]. While the strain energies are similar, the cyclopropyl ring enforces a more rigid conformational landscape: the C–C–C bond angle of ~60° in cyclopropane (vs ~90° in cyclobutane) creates a more acute spatial projection of the aminomethyl and hydroxymethyl substituents, resulting in a calculated Rotatable_Bonds count of 3 for the target compound, identical to the unsubstituted analog (CAS 1855393-81-5) . The cyclobutyl analog (CAS 1565600-94-3, MW 198.29, identical to 5-methyl analog) introduces additional conformational flexibility through pseudorotation of the four-membered ring, which can reduce entropic binding advantage [1]. Furthermore, the cyclopropyl ring is a recognized privileged fragment in medicinal chemistry due to its metabolic stability relative to larger cycloalkanes, resistance to CYP450-mediated oxidation at the cyclopropyl C–H bonds, and the ability of the Walsh-type cyclopropane orbitals to participate in π-type interactions with aromatic protein residues [2].

Conformational Restriction Ring Strain Cyclopropyl vs Cyclobutyl

5-Substituted Thiazol-2-yl Amino Compounds as Kinase Inhibitor Scaffolds: Patent-Documented Privileged Template Validating 5-Chloro Positioning

Patent US 2008/0227783 A1 (IRM LLC) discloses 5-substituted thiazol-2-yl amino compounds as inhibitors of multiple therapeutically relevant kinases including Abl, Aurora-A, Bcr-Abl, CDK1/cyclinB, CHK2, Flt3, GSK3β, JNK1α1, Lck, and TrkB [1]. The patent explicitly claims 5-substituted thiazol-2-yl amino compounds with substituents encompassing chloro, establishing the 5-chloro-thiazole motif as a patent-validated kinase inhibitor scaffold [1]. Separately, Pfizer Inc. patent US 2005/0101595 A1 discloses N-containing cycloalkyl-substituted amino-thiazole derivatives that inhibit cell proliferation and protein kinase activity, with exemplified compounds containing cyclopropyl and cyclobutyl amino-substituted thiazole nuclei [2]. The intersection of these two patent families—5-chloro-thiazole as a kinase hinge-binding motif and N-containing cycloalkyl (including cyclopropyl) as a solubility/conformation-modulating element—provides a structural rationale for the target compound's design as a kinase-focused building block [3]. In contrast, the 5-H and 5-CH3 thiazole analogs lack the halogen atom required for the specific halogen-bonding interactions with the kinase hinge region that are exploited by multiple FDA-approved kinase inhibitors (e.g., dasatinib, which employs a 2-amino-5-chlorothiazole motif for Abl kinase inhibition) [4].

Kinase Inhibition Privileged Scaffold Patent Evidence

Optimal Procurement Scenarios for [1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol Based on Evidence-Anchored Use Cases


Kinase-Focused Fragment-Based Drug Discovery Requiring 5-Chlorothiazole Hinge-Binding Fragment with Built-In Conformational Restriction

When designing fragment libraries for kinase inhibitor screening, procurement of this compound provides a dual-advantage building block: the 5-chlorothiazole moiety serves as a validated kinase hinge-binding element (supported by patent literature on 5-substituted thiazol-2-yl amino kinase inhibitors and the precedent of dasatinib's 2-amino-5-chlorothiazole core [1]), while the cyclopropyl aminomethanol handle enforces conformational rigidity (~27.5 kcal/mol ring strain) that can improve entropic binding and metabolic stability relative to flexible alkyl linkers [2]. The computed LogP of 1.5688 positions this fragment in an acceptable lipophilicity range for fragment growth without violating Lipinski parameters (MW 218.70 < 500; HBD 2 < 5; HBA 4 < 10) [3].

Antiviral Lead Optimization Leveraging 5-Chlorothiazole Pharmacophore with EC50-Validated HBV Activity

For medicinal chemistry programs targeting hepatitis B virus or related viral polymerases, this building block provides a direct entry point to the 5-chlorothiazol-2-yl pharmacophore independently validated to deliver EC50 = 0.33 μM HBV inhibition when elaborated as a 2-hydroxyaroyl amide . The target compound's secondary alcohol provides a synthetic handle for esterification, etherification, or oxidation to the ketone, enabling systematic exploration of the vector from the thiazole 2-position while preserving the chlorine atom demonstrated to confer antiviral selectivity over broad-spectrum anti-infective nitro analogs .

Systematic 5-Position Halogen SAR Exploration with Built-In Electronic Gradient (H → Cl → Br)

For structure-activity relationship campaigns exploring the thiazole 5-position, this compound is the logical intermediate in a halogen-walk series (5-H → 5-Cl → 5-Br). The chlorine substituent provides a Hammett σm of +0.37 and van der Waals radius of 1.75 Å, positioned between hydrogen (σm 0.00, no halogen bonding) and bromine (σm +0.39, van der Waals 1.85 Å, MW +44.46 Da) [1]. Procurement of the 5-Cl analog enables quantification of the electronic contribution to potency independently of steric bulk, as the chloro and bromo substituents are nearly isoelectronic (σm difference only 0.02) but differ meaningfully in size and molecular weight [2].

CNS-Penetrant Candidate Design Requiring Optimal LogP Window (1–3) with Preserved Hydrogen-Bonding Capacity

The computed LogP of 1.5688, combined with TPSA of 59.14 Ų, places this compound within favorable CNS drug-like property space . Unlike the 5-H analog (LogP 0.9154, below the CNS-preferred lower limit) and the 5-Br analog (estimated LogP >2.0, approaching the upper CNS boundary), the 5-chloro compound achieves an optimal balance of passive permeability and efflux transporter avoidance [1]. The primary amine (pKa ~9–10) and secondary alcohol provide sites for rapid derivatization to amides, carbamates, or ethers, enabling fine-tuning of CNS MPO (Multiparameter Optimization) scores during lead optimization while maintaining the core 5-chlorothiazole pharmacophore [2].

Quote Request

Request a Quote for [1-(Aminomethyl)cyclopropyl](5-chloro-1,3-thiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.